molecular formula C21H27BrNO3P B2862723 Cyclohexyl ((4-bromophenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate CAS No. 578754-94-6

Cyclohexyl ((4-bromophenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate

Cat. No.: B2862723
CAS No.: 578754-94-6
M. Wt: 452.329
InChI Key: QYRUKALMYIMHOV-UHFFFAOYSA-N
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Description

Cyclohexyl ((4-bromophenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate is a complex organic compound that features a cyclohexyl group, a bromophenyl group, a hydroxy group, a dimethylaminophenyl group, and a phosphinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl ((4-bromophenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate typically involves multi-step organic reactions. One common approach is to start with the preparation of the bromophenyl and dimethylaminophenyl intermediates, followed by their coupling with cyclohexyl and phosphinate groups under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and consistent production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl ((4-bromophenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield cyclohexyl [(4-bromophenyl)(oxo)methyl][4-(dimethylamino)phenyl]phosphinate, while nucleophilic substitution of the bromine atom may produce cyclohexyl [(4-aminophenyl)(hydroxy)methyl][4-(dimethylamino)phenyl]phosphinate.

Scientific Research Applications

Cyclohexyl ((4-bromophenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of Cyclohexyl ((4-bromophenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its interaction with certain enzymes may inhibit their function, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl [(4-chlorophenyl)(hydroxy)methyl][4-(dimethylamino)phenyl]phosphinate
  • Cyclohexyl [(4-fluorophenyl)(hydroxy)methyl][4-(dimethylamino)phenyl]phosphinate
  • Cyclohexyl [(4-iodophenyl)(hydroxy)methyl][4-(dimethylamino)phenyl]phosphinate

Uniqueness

Cyclohexyl ((4-bromophenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making the compound versatile for different applications. Additionally, the combination of cyclohexyl, bromophenyl, hydroxy, dimethylaminophenyl, and phosphinate groups provides a unique structural framework that can be exploited for specific research purposes.

Properties

IUPAC Name

(4-bromophenyl)-[cyclohexyloxy-[4-(dimethylamino)phenyl]phosphoryl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27BrNO3P/c1-23(2)18-12-14-20(15-13-18)27(25,26-19-6-4-3-5-7-19)21(24)16-8-10-17(22)11-9-16/h8-15,19,21,24H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYRUKALMYIMHOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)P(=O)(C(C2=CC=C(C=C2)Br)O)OC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27BrNO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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